7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound classified within the chromene family. Chromenes are heterocyclic compounds that contain an oxygen atom in their ring structure and are known for their diverse biological activities and applications in pharmaceuticals. This compound, with the molecular formula , features a unique substitution pattern that enhances its potential as a multifunctional molecule in various scientific fields.
The compound can be sourced from chemical suppliers and is often utilized in research settings for its potential applications in organic synthesis and biological studies. It is cataloged under various identifiers, including its IUPAC name and CAS number .
7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one belongs to the class of flavonoids, specifically flavones. This classification is significant due to the wide range of biological activities associated with flavonoids, including anti-inflammatory, antioxidant, and anticancer properties.
The synthesis of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one typically involves several key steps:
The synthetic routes may vary but often utilize reagents such as potassium permanganate for oxidation reactions and sodium borohydride for reduction processes. Continuous flow synthesis techniques may be employed in industrial settings to enhance yield and purity while reducing environmental impact.
The molecular structure of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one can be represented as follows:
Key structural data includes:
InChI=1S/C24H24O5/c1-26-21-11-8-17(12-23(21)27-2)20-15-29-22-13-18(9-10-19(22)24(20)25)28-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3
TUGWZDWBCHKIQA-UHFFFAOYSA-N
.7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one primarily involves its interaction with specific enzymes and receptors:
The compound typically appears as a white solid with a melting point above 300 °C. It exhibits solubility in organic solvents such as chloroform and methanol.
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) are commonly used for characterization .
7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one has a variety of scientific applications:
This comprehensive analysis highlights the significance of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one in both chemical synthesis and biological research contexts, showcasing its potential for further exploration in various scientific fields.
Chromenone derivatives represent a class of heterobicyclic compounds serving as fundamental scaffolds in medicinal chemistry for designing novel therapeutic agents. Structurally characterized by a fused benzene ring and pyrone system, these compounds exhibit minor yet pharmacologically significant differences from chromone analogues due to the absence of a double bond between C-2 and C-3 in chroman-4-one derivatives. This subtle variation imparts distinct electronic and conformational properties that enhance their interaction with biological targets [2] [4]. The chromenone core functions as a versatile pharmacophore, enabling diverse substitution patterns that modulate target affinity and selectivity. Its privileged status is evidenced by natural derivatives like flavanones (e.g., naringenin, eriodictyol) and synthetic analogues (e.g., ormeloxifene, nebivolol) demonstrating therapeutic utility across multiple disease domains, including oncology, metabolic disorders, and cardiovascular conditions [2] [4] [6].
The significance of the chromenone scaffold stems from its balanced physicochemical properties, including moderate log P values (approximately 1.4 ± 0.24) and molecular weights (~148 g/mol for unsubstituted core), facilitating drug-likeness. These characteristics promote membrane permeability while maintaining solubility, enabling efficient target engagement [2] [4]. Additionally, the carbonyl group at position 4 and aromatic ring systems provide sites for hydrogen bonding, π-π stacking, and hydrophobic interactions with protein targets. The scaffold's synthetic versatility allows for strategic modifications at positions 2, 3, 6, 7, and 8, enabling medicinal chemists to fine-tune potency, selectivity, and metabolic stability [4] [6].
Table 1: Fundamental Properties Distinguishing Chromanone and Chromone Scaffolds
Property | Chroman-4-one | Chromone |
---|---|---|
IUPAC Name | 4-Chromanone | 4-Chromone |
Core Saturation | Dihydrobenzo-pyranone | Benzo-γ-pyrone |
C2-C3 Bond | Single bond | Double bond |
Molecular Formula | C₉H₈O₂ | C₉H₆O₂ |
Molecular Weight (g/mol) | 148.15 | 146.14 |
XLogP3 | 1.4 ± 0.24 | 1.4 ± 0.24 |
Representative Bioactivities | Anticancer, antidiabetic, antioxidant, anti-inflammatory | Similar spectrum but differential potency profiles |
The strategic incorporation of benzyloxy and dimethoxyphenyl substituents on the chromenone core profoundly influences molecular recognition and pharmacological outcomes. Positioned at C-7, the benzyloxy group (–OCH₂C₆H₅) enhances lipophilicity (log P increase ≈ 1.5–2 units), promoting membrane penetration and intracellular accumulation. This modification significantly impacts anticancer activity by facilitating interactions with hydrophobic enzyme pockets and modulating drug transport mechanisms [2] [3] [9]. Nuclear magnetic resonance spectroscopy confirms that benzyloxy substitution induces distinct electronic perturbations within the chromenone system, particularly deshielding effects on adjacent protons (H-5/H-8) by 0.3–0.7 ppm, indicating altered electron density distribution that may influence redox properties and radical scavenging capabilities [3] [8].
The 3,4-dimethoxyphenyl moiety at position 3 contributes to bioactivity through dual mechanisms: steric complementarity with target proteins and electronic modulation via methoxy group resonance effects. The methoxy substituents (–OCH₃) exhibit moderate electron-donating capacity (+R effect), increasing electron density on the pendant phenyl ring and promoting charge-transfer interactions with biological acceptors. This structural feature is critical for telomerase inhibition, as demonstrated in analogues where 3,4-dimethoxyphenyl substitution conferred sub-micromolar inhibition constants (Kᵢ < 1 µM) through interactions with the telomerase active site [3] [6]. The ortho-dimethoxy pattern specifically enables optimal dihedral angle orientation (35–45°) relative to the chromenone plane, facilitating π-stacking with tyrosine/phenylalanine residues in enzyme binding pockets [3].
Table 2: Structure-Activity Relationship Contributions of Key Substituents
Substituent Position | Chemical Group | Key Bioactivity Influences | Molecular Mechanisms |
---|---|---|---|
C-7 | Benzyloxy | ↑ Lipophilicity (cLogP +1.8); ↑ Cellular uptake; ↑ Antiproliferative activity (IC₅₀ 2–10 µM) | Hydrophobic pocket binding; P-glycoprotein evasion; Membrane fluidity modulation |
C-3 | 3,4-Dimethoxyphenyl | ↑ Electron density; ↑ Telomerase inhibition (Kᵢ 0.7–1.2 µM); ↑ Antiangiogenic effects | Charge-transfer complexes; π-π stacking; Hydrogen bonding with Ser/Thr kinase residues |
C-2 | Methyl | ↑ Steric blockade of metabolic sites; ↑ Plasma stability (t₁/₂ +3–5h); ↑ Conformational rigidity | CYP450 steric hindrance; Enhanced planarity for DNA intercalation; Reduced glucuronidation |
The methyl group at position 2 provides conformational restraint and metabolic protection. By sterically hindering nucleophilic attack at C-2, it reduces susceptibility to glutathione conjugation and hydrolytic degradation. This modification extends plasma half-life by approximately 3–5 hours in preclinical models compared to unmethylated analogues. Furthermore, crystallographic analyses reveal that the C-2 methyl group enforces near-coplanarity (deviation < 15°) between the dimethoxyphenyl ring and chromenone system, optimizing π-conjugation for intercalative DNA binding in anticancer applications [3] [9].
The development of chromenone derivatives as therapeutic agents has progressed through distinct evolutionary phases, beginning with natural product isolation and advancing to rational drug design. Early research (1950s–1980s) focused on naturally occurring chromanones like tocopherols (vitamin E) and taxifolin, which demonstrated antioxidant and cardioprotective properties. These compounds established the pharmacological relevance of the chromanone scaffold but exhibited limitations in potency and selectivity [2] [4]. The discovery of flavanones such as naringenin (citrus fruits) and sakuranetin (rice leaves) in the 1990s revealed expanded bioactivities, including anticancer and anti-inflammatory effects, though poor bioavailability hampered clinical translation [4].
The synthetic era (post-2000) addressed these limitations through targeted structural modifications. Patent analysis reveals key innovations: EP1456180B1 (2004) disclosed 3-aryl-4-chromanones as anticancer agents, demonstrating the therapeutic advantage of diaryl substitution patterns . This was followed by strategic benzylation and methoxylation to enhance blood-brain barrier penetration, exemplified in EP2112145A1 (2008), which claimed chromenone derivatives for neurodegenerative diseases via Notch signaling inhibition [6]. The compound 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one emerged from this rational design paradigm, incorporating three optimized pharmacophoric elements:
Modern synthetic approaches employ transition metal catalysis for efficient assembly. Suzuki-Miyaura cross-coupling enables introduction of the dimethoxyphenyl group at C-3 with high regioselectivity (>95% yield under optimized Pd[0] catalysis), while microwave-assisted benzylation at C-7 reduces reaction times from 12 hours to 30 minutes. These advances address historical challenges of poor yields (traditionally 15–40%) in chromanone synthesis, enabling scalable production of complex derivatives for structure-activity relationship studies [3] [4]. Contemporary research focuses on hybrid molecules incorporating chromenone scaffolds with bioactive pharmacophores, such as 7-(benzyloxy)-3-(4-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one, which exhibit dual mechanisms targeting both kinase inhibition and microtubule destabilization in cancer models [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: